molecular formula C8H13NO B2989653 2-Oxa-8-azadispiro[3.1.36.14]decane CAS No. 1823949-81-0

2-Oxa-8-azadispiro[3.1.36.14]decane

Cat. No.: B2989653
CAS No.: 1823949-81-0
M. Wt: 139.198
InChI Key: HLZVUCUJMADHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Oxa-8-azadispiro[3.1.36.14]decane” is a compound with the IUPAC name 8-oxa-2-azadispiro[3.1.36.14]decane . It has a molecular weight of 139.2 . The compound is used only for research and development under the supervision of a technically qualified individual .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2 . This code provides a specific representation of the molecular structure of the compound .

Scientific Research Applications

Synthetic Approaches to Spiroaminals

Spirocyclic compounds, including "2-Oxa-8-azadispiro[3.1.3.6]decane," serve as cores for natural and synthetic products with significant biological activities. The complexity and novelty of their structures make them challenging and intriguing targets for chemical synthesis. Researchers have developed various strategies for synthesizing spiroaminals, highlighting their importance in medicinal chemistry and drug discovery (Sinibaldi & Canet, 2008).

Metal-Containing Ionic Liquids with Spiro Cations

The synthesis and characterization of metal-containing ionic liquids featuring spiro cations, such as "2-Oxa-8-azadispiro[3.1.3.6]decane," demonstrate the potential of these compounds in material science. These ionic liquids have been studied for their crystal structures, thermal properties, and phase transition temperatures, suggesting applications in areas requiring specific thermal and structural characteristics (Zakharov et al., 2021).

Drug Discovery and Novel Therapeutic Agents

The construction of multifunctional modules for drug discovery has involved the synthesis of novel thia/oxa-azaspiro[3.4]octanes, indicating the role of spirocyclic compounds in developing new pharmacophores. These compounds are designed to act as multifunctional, structurally diverse modules, with the potential for significant bioactivity and therapeutic application (Li, Rogers-Evans, & Carreira, 2013).

Novel Structural Motifs for Natural Products

Spiroacetals, including those based on "2-Oxa-8-azadispiro[3.1.3.6]decane," are central to numerous natural products and are crucial for their biological activity. The synthesis of spiroacetals provides novel structural motifs for natural products, opening new avenues for the discovery of biologically active compounds with potential applications in pharmaceuticals and agrochemicals (Cuny, 2020).

Safety and Hazards

The compound is intended for research and development use only, under the supervision of a technically qualified individual . Specific safety and hazard information is not available in the current resources.

Future Directions

The compound is promising for the production of important biologically active compounds . It is being used in research and development, indicating its potential for future applications .

Properties

IUPAC Name

8-oxa-2-azadispiro[3.1.36.14]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZVUCUJMADHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC13COC3)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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